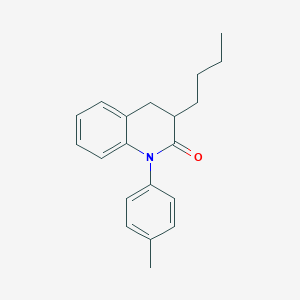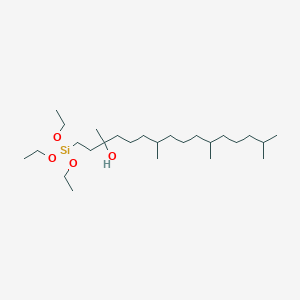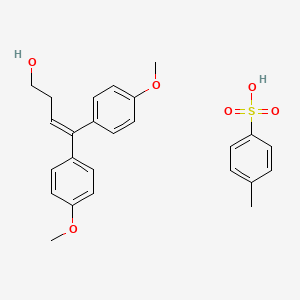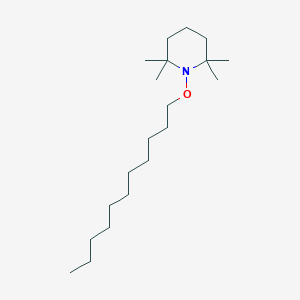
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is an organic compound belonging to the piperidine class. It is characterized by a piperidine ring substituted with four methyl groups at positions 2 and 6, and an undecyloxy group at position 1. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine typically involves the following steps:
Alkylation: The next step involves the alkylation of 2,2,6,6-Tetramethylpiperidine with an undecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Hydroxylamines: Formed through oxidation reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine involves its role as a hindered base. It can abstract protons from acidic substrates, facilitating various chemical transformations. The undecyloxy group enhances its solubility in organic solvents, making it effective in non-aqueous systems .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the undecyloxy group, making it less soluble in organic solvents.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine (DIPEA): Another hindered base but with different steric properties.
Uniqueness
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is unique due to its combination of steric hindrance and enhanced solubility, making it particularly useful in organic synthesis and industrial applications where solubility in non-aqueous systems is crucial .
Properties
CAS No. |
823179-57-3 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-undecoxypiperidine |
InChI |
InChI=1S/C20H41NO/c1-6-7-8-9-10-11-12-13-14-18-22-21-19(2,3)16-15-17-20(21,4)5/h6-18H2,1-5H3 |
InChI Key |
OCIGTYDBVVKREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCON1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
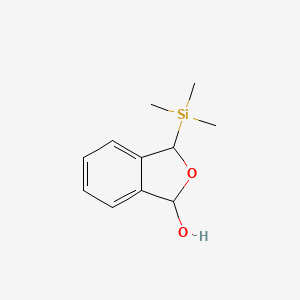
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
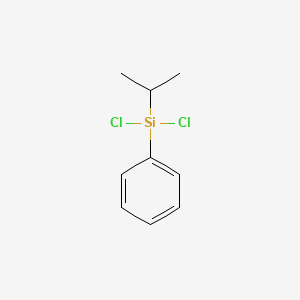
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
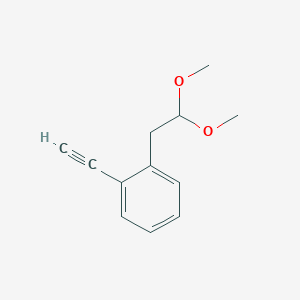
![N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14229327.png)


